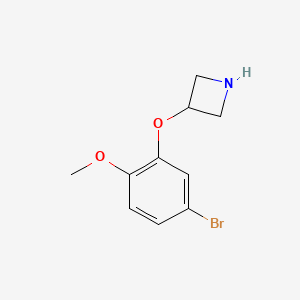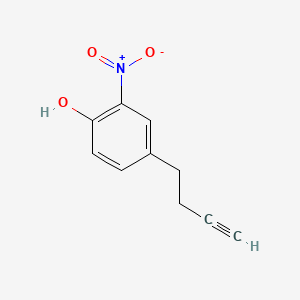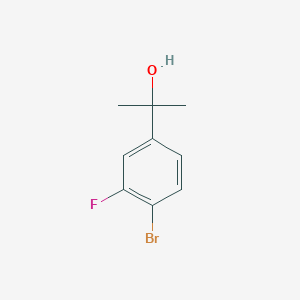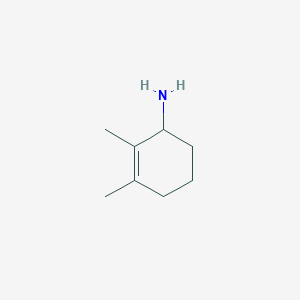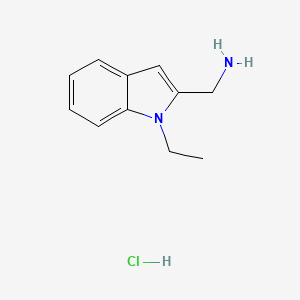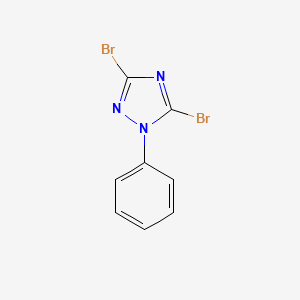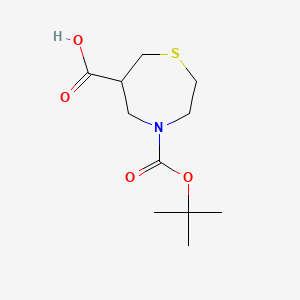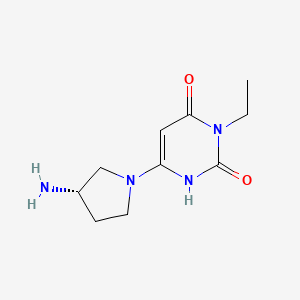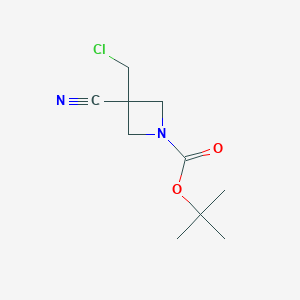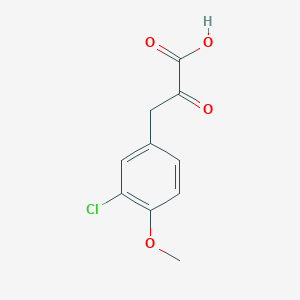![molecular formula C12H22ClN B13561470 2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidinehydrochloride](/img/structure/B13561470.png)
2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({Bicyclo[221]heptan-2-yl}methyl)pyrrolidinehydrochloride is a chemical compound with the molecular formula C12H21N·HCl It is known for its unique bicyclic structure, which includes a pyrrolidine ring fused to a bicyclo[221]heptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidinehydrochloride typically involves the reaction of bicyclo[2.2.1]heptan-2-ylmethylamine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the bicyclic moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or bicyclic derivatives.
Scientific Research Applications
2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]heptan-2-ylmethylamine
- Pyrrolidine
- 2-azabicyclo[2.2.1]heptane derivatives
Uniqueness
2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidinehydrochloride is unique due to its combination of a bicyclic structure with a pyrrolidine ring. This structural feature imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C12H22ClN |
|---|---|
Molecular Weight |
215.76 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c1-2-12(13-5-1)8-11-7-9-3-4-10(11)6-9;/h9-13H,1-8H2;1H |
InChI Key |
KSNRYTFIPVVQPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2CC3CCC2C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


